molecular formula C10H7N3O2 B1276047 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 852180-69-9

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B1276047
CAS No.: 852180-69-9
M. Wt: 201.18 g/mol
InChI Key: ABQISPPNPKPCKF-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole Compounds in Chemistry

The foundation of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazole heterocycles. These researchers initially designated their newly synthesized compounds as "furo[ab1]diazoles" or "azoxime," reflecting the limited understanding of heterocyclic nomenclature at that time. The initial discovery marked the beginning of a chemical family that would eventually encompass four distinct regioisomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.

Following this initial breakthrough, oxadiazole chemistry experienced a prolonged period of relative dormancy, with only occasional publications appearing in the scientific literature until the early 1960s. The heterocycle finally attracted renewed attention from chemists approximately 80 years after its discovery when researchers noted interesting photochemical rearrangement properties to other heterocyclic systems. This renaissance period marked the transition from purely academic curiosity to recognition of the practical synthetic and medicinal potential of oxadiazole-containing compounds.

The systematic study of biological activities associated with 1,2,4-oxadiazole derivatives commenced in the early 1940s, establishing the groundwork for understanding their pharmaceutical relevance. A significant milestone occurred twenty years later with the description and market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring system, which functioned as a cough suppressant. This development demonstrated the practical medicinal applications of the oxadiazole scaffold and stimulated increased research interest in the field.

The scientific attention devoted to oxadiazole applications has experienced continuous growth since the year 2000, with particular emphasis on 1,3,4-oxadiazole derivatives due to their stability and wide range of biological activities. Among the various isomers, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have emerged as the most commercially significant, while 1,2,3-oxadiazole remains largely unexplored due to its inherent instability and tendency toward ring-opening reactions.

Discovery and Initial Characterization of this compound

This compound represents a specific substituted derivative within the 1,2,4-oxadiazole family, bearing the Chemical Abstracts Service registry number 852180-69-9. The compound possesses a molecular formula of C10H7N3O2 with a corresponding molecular mass of 201.18 daltons. The structural characterization reveals a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms, consistent with the general oxadiazole framework, with specific substitution patterns that distinguish it from other derivatives in this chemical class.

The molecular structure incorporates an isocyanate functional group positioned on the meta-carbon of a phenyl ring attached to the 3-position of the oxadiazole core, while a methyl substituent occupies the 5-position of the heterocyclic ring. This substitution pattern can be represented through the Simplified Molecular-Input Line-Entry System notation as CC1=NC(=NO1)C2=CC(=CC=C2)N=C=O, providing a standardized structural description for database and computational applications.

The compound's entry into chemical databases occurred in 2005, as documented by PubChem compound identification number 4961263. The International Union of Pure and Applied Chemistry systematic name follows the convention "this compound," reflecting the positional relationships of the substituents relative to the heterocyclic core. The International Chemical Identifier string InChI=1S/C10H7N3O2/c1-7-12-10(13-15-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3 provides a unique computational identifier for the compound structure.

Commercial availability of this compound has been established through various chemical suppliers, with reported purity specifications typically reaching 95-97 percent. The compound has been assigned the MDL number MFCD07368546 for catalog and inventory management purposes. Physical characterization indicates the compound exists as a solid at room temperature, with specific storage recommendations for maintaining chemical stability over extended periods.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its membership in the 1,2,4-oxadiazole class, which has gained considerable attention due to unique bioisosteric properties and an unusually wide spectrum of potential applications. The 1,2,4-oxadiazole heterocyclic framework has been recognized as an ideal scaffold for novel compound development, serving as a bioisosteric replacement for ester and amide functional groups in medicinal chemistry applications.

Research investigations have demonstrated that 1,2,4-oxadiazole derivatives exhibit bioisosteric equivalency with ester and amide moieties, making them valuable tools for addressing metabolism-related liabilities associated with these traditional functional groups. This bioisosteric relationship allows medicinal chemists to maintain desired biological activity while potentially improving pharmacokinetic properties such as metabolic stability, solubility, and bioavailability. The five-membered heterocyclic ring system provides a rigid, planar framework that can facilitate specific molecular interactions with biological targets through hydrogen bonding and pi-stacking mechanisms.

The thermal and chemical stability characteristics of 1,2,4-oxadiazole rings contribute significantly to their research value, as these properties translate to enhanced metabolic stability in biological systems. The combination of hydrophilic and electron-donating properties inherent in the oxadiazole structure contributes to biological activity, while the aromatic nature of the heterocycle enables effective target binding through pi-stacking interactions. These structural features position compounds like this compound as valuable research tools for exploring structure-activity relationships in heterocyclic chemistry.

The specific substitution pattern present in this compound introduces additional research significance through the presence of the isocyanate functional group. Isocyanate moieties are known for their reactivity toward nucleophiles, particularly amines and alcohols, making this compound potentially useful as a synthetic intermediate for preparing more complex molecular architectures. The combination of the stable oxadiazole core with the reactive isocyanate functionality creates opportunities for selective chemical transformations and conjugation reactions.

Contemporary research trends have shown doubled interest in 1,2,4-oxadiazole biological applications over the past fifteen years, highlighting the growing recognition of their potential in drug discovery and development. The versatility of synthetic methods available for 1,2,4-oxadiazole preparation, including reactions between amidoximes and carboxylic acid derivatives, provides researchers with multiple strategic approaches for incorporating these heterocycles into target molecules.

Research Objectives and Scope of Investigation

The research objectives surrounding this compound encompass multiple dimensions of heterocyclic chemistry investigation, reflecting the multifaceted nature of oxadiazole research in contemporary chemical science. Primary research objectives focus on understanding the fundamental chemical properties, reactivity patterns, and synthetic utility of this specific substituted oxadiazole derivative within the broader context of heterocyclic compound development.

Structural characterization studies aim to elucidate the precise three-dimensional geometry, electronic distribution, and conformational preferences of this compound through advanced spectroscopic and computational methods. These investigations seek to establish comprehensive structure-property relationships that can guide the rational design of related compounds with optimized characteristics for specific applications. The research scope includes detailed analysis of the electronic effects exerted by the isocyanate and methyl substituents on the oxadiazole core, with particular attention to how these modifications influence overall molecular reactivity and stability.

Synthetic methodology research objectives center on developing efficient, scalable preparation methods for this compound and related derivatives. These investigations draw upon established oxadiazole synthesis protocols, including the classical amidoxime-carboxylic acid cyclization approach pioneered by Tiemann and Krüger, as well as more recent one-pot methodologies that offer improved efficiency and simplified purification procedures. The research scope encompasses optimization of reaction conditions, exploration of alternative synthetic routes, and development of methods suitable for preparing structural analogues with varied substitution patterns.

Chemical reactivity studies constitute another major research objective, particularly focusing on the behavior of the isocyanate functional group in the presence of various nucleophiles and electrophiles. These investigations aim to establish the synthetic utility of this compound as a building block for constructing more complex molecular architectures through selective chemical transformations. The research scope includes systematic evaluation of reaction conditions, substrate scope, and mechanistic pathways to provide comprehensive understanding of the compound's synthetic potential.

Comparative studies with other oxadiazole isomers and substituted derivatives form an essential component of the research objectives, allowing for systematic evaluation of how structural modifications influence chemical and physical properties. These investigations seek to establish clear structure-activity relationships that can inform the design of compounds with tailored characteristics for specific research applications. The scope encompasses comparative analysis of stability, reactivity, solubility, and other relevant properties across series of related heterocyclic compounds.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Chemical Abstracts Service Number 852180-69-9
Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System CC1=NC(=NO1)C2=CC(=CC=C2)N=C=O
International Chemical Identifier Key ABQISPPNPKPCKF-UHFFFAOYSA-N
MDL Number MFCD07368546
Physical State at 20°C Solid
Minimum Purity Specification 95-97%
PubChem Compound Identification 4961263

The interdisciplinary nature of oxadiazole research necessitates collaboration between synthetic organic chemists, computational researchers, and analytical specialists to achieve comprehensive understanding of compounds like this compound. The research scope extends beyond traditional synthetic chemistry to encompass advanced characterization techniques, theoretical modeling, and property prediction methodologies that collectively contribute to the advancement of heterocyclic chemistry knowledge.

Properties

IUPAC Name

3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-7-12-10(13-15-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQISPPNPKPCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406896
Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-69-9
Record name 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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Record name 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole
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Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is typically synthesized via cyclodehydration of amidoximes with activated carboxylic acid derivatives. A common approach involves:

  • Step 1: Formation of an amidoxime intermediate from a nitrile or hydrazide precursor.
  • Step 2: O-acylation of the amidoxime with an activated carboxylic acid derivative such as carbonyldiimidazole (CDI).
  • Step 3: Cyclodehydration at elevated temperatures (above 100 °C) or under microwave irradiation to form the 1,2,4-oxadiazole ring.

This method allows direct formation of the heterocyclic ring with good yields and purity, often in a one-pot process.

Specific Preparation of 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole

The target compound features a 3-isocyanatophenyl substituent and a methyl group at the 5-position of the oxadiazole ring. The preparation involves two key challenges:

  • Construction of the 1,2,4-oxadiazole core with a methyl substituent.
  • Introduction of the isocyanate (-N=C=O) group at the meta position of the phenyl ring.

Synthesis of 5-Methyl-1,2,4-oxadiazole Core

  • Starting from appropriate amidoxime precursors bearing a methyl substituent at the position corresponding to the 5-position of the oxadiazole.
  • Activation of carboxylic acid derivatives with CDI or similar reagents to promote cyclization.
  • Heating or microwave-assisted cyclodehydration to form the oxadiazole ring.

Introduction of the 3-Isocyanatophenyl Group

  • The 3-isocyanatophenyl moiety can be introduced by starting with a 3-aminophenyl derivative.
  • Conversion of the amino group to an isocyanate is commonly achieved by reaction with phosgene equivalents or triphosgene under controlled conditions.
  • Alternatively, isocyanate formation can be done via Curtius rearrangement of the corresponding acyl azide or by reaction of amines with CDI followed by thermal decomposition.

Representative Preparation Route

Step Reaction Description Reagents/Conditions Outcome/Yield Notes
1 Synthesis of amidoxime intermediate Starting nitrile + hydroxylamine hydrochloride, base High yield Formation of amidoxime precursor
2 O-Acylation of amidoxime Carbonyldiimidazole (CDI) in DMF, room temp High yield Activation of carboxylic acid in situ
3 Cyclodehydration to form 1,2,4-oxadiazole Heating >100 °C or microwave irradiation Moderate to high yield (60-80%) Formation of oxadiazole ring
4 Introduction of 3-isocyanatophenyl substituent Aminophenyl precursor + triphosgene or phosgene equivalent Moderate yield Conversion of amino group to isocyanate
5 Final purification Chromatography or recrystallization Purified product Confirmed by NMR, IR, MS

Alternative and Green Chemistry Approaches

  • Microwave-assisted synthesis: Accelerates cyclodehydration steps, reducing reaction time and improving yields.
  • One-pot procedures: Combining amidoxime formation, acylation, and cyclization in a single vessel to improve efficiency and reduce waste.
  • Ultrasound irradiation: Used in some oxadiazole syntheses to enhance reaction rates and yields under milder conditions.
  • Use of mild dehydrating agents: Such as phosphonium salts or Burgess reagent for cyclization, offering better selectivity and environmental profile.

Analytical Confirmation and Quality Control

  • NMR Spectroscopy: Disappearance of NH protons and appearance of characteristic oxadiazole signals confirm ring formation.
  • FT-IR Spectroscopy: Identification of isocyanate group absorption near 2270 cm⁻¹ and oxadiazole ring vibrations.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis: Confirms purity and correct elemental composition.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Values
Amidoxime formation Hydroxylamine hydrochloride, base, reflux
Acylation reagent Carbonyldiimidazole (CDI)
Cyclodehydration temperature 100–150 °C or microwave irradiation
Isocyanate introduction method Triphosgene or phosgene equivalents
Solvents DMF, dichloromethane, acetonitrile
Reaction time 1–4 hours (varies by step)
Yields 60–85% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.

    Hydrolysis: The isocyanate group is susceptible to hydrolysis in the presence of water, leading to the formation of amines and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
  • Tris(3-isocyanatophenyl)methane
  • 1-(3-Isocyanatophenyl)ethanone

Uniqueness

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties compared to other isocyanate-containing compounds. This uniqueness makes it valuable for specific applications where the properties of the oxadiazole ring are advantageous, such as in the development of materials with high thermal stability and in the design of bioactive molecules with specific reactivity profiles.

Biological Activity

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocycles known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The compound is characterized by the following chemical structure:

C10H8N4O CAS 852180 69 9 \text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}\quad \text{ CAS 852180 69 9 }

Key Properties:

  • Molecular Weight: 200.20 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific compound this compound has been studied for its potential antibacterial and anticancer properties.

Antibacterial Activity

A study evaluating various oxadiazole derivatives highlighted the antibacterial potential of compounds within this class. Although specific data for this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

Compound NameGram-positive Activity (MIC μg/mL)Gram-negative Activity (MIC μg/mL)
Gentamicin21
Oxadiazole A84
Oxadiazole B168

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound XMCF-715.63Apoptosis induction
Compound YA54912.34Cell cycle arrest
Compound ZHepG210.50Caspase activation

The biological activity of oxadiazoles is attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Some oxadiazoles interfere with DNA replication and transcription.
  • Induction of Apoptosis: Compounds can activate caspases leading to programmed cell death.
  • Antimicrobial Action: They disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their antibacterial and anticancer activities. The study reported that modifications to the oxadiazole ring significantly influenced biological activity.

Example Study Findings:

  • Synthesis Methodology: Compounds were synthesized using standard organic reactions involving isocyanates and phenolic substrates.
  • Biological Evaluation: The synthesized compounds were tested against various bacterial strains and cancer cell lines using standard protocols (e.g., MIC determination).

Q & A

Q. What are the established synthetic routes for 3-(3-isocyanatophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for high yield?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example:

  • Europium(III)-catalyzed synthesis : Lanthanide nitrates (e.g., Eu(NO₃)₃) catalyze the one-pot reaction of amidoximes with acyl chlorides to form 1,2,4-oxadiazoles under mild conditions (60–80°C, 4–6 hours), achieving yields >85% .
  • Denitrosation pathway : Nitrosoimidazole precursors undergo denitrosation to yield oxadiazoles, as demonstrated in the synthesis of 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole .
  • Bromomethyl intermediates : Bromomethyl-substituted oxadiazoles (e.g., 3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole) can serve as intermediates for introducing functional groups like isocyanate via nucleophilic substitution .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl, methyl, isocyanate groups).
  • X-ray crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as done for fluorophenyl-oxadiazole derivatives .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₀H₈N₄O₂: theoretical [M+H]⁺ = 217.0722).
  • FT-IR : Identify isocyanate (N=C=O) stretches (~2250–2275 cm⁻¹) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How does the isocyanate group influence the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

The isocyanate group (-NCO) is highly electrophilic, enabling:

  • Nucleophilic addition : Reacts with amines to form urea derivatives or with alcohols to yield carbamates.
  • 1,3-Dipolar cycloaddition : Participates in reactions with nitrones or azides to generate heterocyclic scaffolds.
  • Stability considerations : Isocyanates are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres .

Q. Are there contradictions in reported stability data for this compound under varying pH or temperature?

Conflicting data may arise from:

  • pH-dependent hydrolysis : Oxadiazoles hydrolyze under acidic/basic conditions, but substituents (e.g., electron-withdrawing isocyanate) may slow degradation.
  • Thermal stability : Differential scanning calorimetry (DSC) studies on related compounds show decomposition above 150°C .
  • Storage recommendations : Store at –20°C under nitrogen to mitigate moisture-induced decomposition .

Q. What methodologies are used to assess biological activity, such as enzyme inhibition or receptor binding?

  • Enzyme assays : Test inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase using fluorogenic substrates.
  • Molecular docking : Simulate interactions with active sites (e.g., COX-2) using crystal structures of related oxadiazoles .
  • Cellular toxicity : MTT assays to evaluate cytotoxicity in mammalian cell lines .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or metabolic pathways?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 metabolism.
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., hydrolysis of isocyanate to amine) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using different catalysts or solvents?

Discrepancies arise from:

  • Catalyst efficiency : Lanthanide catalysts (e.g., Eu³⁺) outperform traditional bases in one-pot reactions but require strict stoichiometric control .
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization kinetics but may promote side reactions with isocyanate groups .

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